2-Ethyl-2-hydroxy-4'-methylhexanophenone
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Overview
Description
2-Ethyl-2-hydroxy-4’-methylhexanophenone is an organic compound with the molecular formula C15H22O2 It is a derivative of hexanophenone, characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the phenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-hydroxy-4’-methylhexanophenone can be achieved through several methods. One common approach involves the reaction of 4-methylacetophenone with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the use of Friedel-Crafts acylation, where 4-methylacetophenone reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-Ethyl-2-hydroxy-4’-methylhexanophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-hydroxy-4’-methylhexanophenone undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-oxo-4’-methylhexanophenone.
Reduction: Formation of 2-ethyl-2-hydroxy-4’-methylhexanol.
Substitution: Formation of halogenated derivatives such as 2-ethyl-2-hydroxy-4’-methylhexanophenone chloride.
Scientific Research Applications
2-Ethyl-2-hydroxy-4’-methylhexanophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-hydroxy-4’-methylhexanophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’-methylacetophenone
- 2-Ethyl-2-hydroxy-4’-methylbenzophenone
- 2-Hydroxy-4’-methylpropiophenone
Uniqueness
2-Ethyl-2-hydroxy-4’-methylhexanophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
69673-89-8 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-1-(4-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-4-6-11-15(17,5-2)14(16)13-9-7-12(3)8-10-13/h7-10,17H,4-6,11H2,1-3H3 |
InChI Key |
KKGBAKRMAXRYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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